2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a chemical compound with a complex structure that includes a piperidine ring, a cyanobenzyl group, and a cyclopropylacetamide moiety
Preparation Methods
The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyanobenzyl group: This step often involves a nucleophilic substitution reaction where a cyanobenzyl halide reacts with the piperidine intermediate.
Attachment of the cyclopropylacetamide moiety: This can be done through an amide coupling reaction, where the piperidine intermediate reacts with a cyclopropylacetamide derivative.
Formation of the oxalate salt: The final step involves the reaction of the amide compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles such as amines or thiols replace the cyanide group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Scientific Research Applications
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate include:
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate: This compound has a phenethyl group instead of a cyclopropyl group, which may result in different chemical and biological properties.
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(tetrahydrofuran-2-yl)methylacetamide oxalate: The presence of a tetrahydrofuran ring in this compound can influence its reactivity and interactions with biological targets.
Biological Activity
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a piperidine ring, a cyclopropyl group, and an oxalate moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the N-cyclopropylacetamide group suggests potential interactions with pain pathways and inflammatory responses.
- Neurotransmitter Modulation : Compounds with piperidine structures have been shown to affect dopamine and serotonin receptors, potentially influencing mood and pain perception.
- Anti-inflammatory Effects : The oxalate component may be involved in reducing oxidative stress, as suggested by studies linking oxalate derivatives to decreased reactive oxygen species (ROS) generation in cellular models .
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit significant antioxidant activity, which may be relevant for protecting against oxidative stress-related conditions. For instance, studies have shown that compounds can inhibit lipid peroxidation and scavenge free radicals effectively .
Compound | IC50 (µM) | Activity |
---|---|---|
Compound A | 15 | Antioxidant |
Compound B | 20 | Antioxidant |
This compound | TBD | TBD |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of similar compounds on inflammation and pain. For example, administration of related piperidine derivatives has been shown to reduce paw edema in rats, indicating anti-inflammatory properties. Furthermore, these compounds have been noted for their analgesic effects in various pain models .
Case Study 1: Analgesic Effects
A study involving a related piperidine compound demonstrated significant pain relief in a neuropathic pain model. The compound was administered orally at varying doses, leading to a dose-dependent reduction in pain scores compared to control groups.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation, a similar compound was tested for its ability to reduce inflammatory markers in a rat model of arthritis. Results indicated a marked decrease in cytokine levels (e.g., TNF-alpha and IL-6) following treatment.
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.C2H2O4/c20-11-15-1-3-16(4-2-15)13-24-14-17-7-9-22(10-8-17)12-19(23)21-18-5-6-18;3-1(4)2(5)6/h1-4,17-18H,5-10,12-14H2,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUJJOQQCPENQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.